

Commercial Sources and Application Notes for Synthetic 17(R)-Resolvin D3

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Compound of Interest

Compound Name: 17(R)-Resolvin D3

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Introduction

17(R)-Resolvin D3 (17(R)-RvD3), also known as aspirin-triggered Resolvin D3 (AT-RvD3), is a specialized pro-resolving mediator (SPM) derived from the omega-3 fatty acid docosahexaenoic acid (DHA).^{[1][2]} Its biosynthesis is initiated by the enzyme cyclooxygenase-2 (COX-2) when acetylated by aspirin.^{[1][2]} 17(R)-RvD3 is a potent immunoresolvent that actively promotes the resolution of inflammation, a critical process for maintaining tissue homeostasis and preventing chronic inflammatory diseases.^{[1][3]} This document provides a comprehensive overview of the commercial sources for synthetic 17(R)-RvD3 and detailed application notes and protocols for its use in pre-clinical research.

Commercial Availability of Synthetic 17(R)-Resolvin D3

Synthetic **17(R)-Resolvin D3** is commercially available for research purposes. The primary supplier identified is Cayman Chemical. The product specifications are summarized in the table below.

Supplier	Product Name	CAS Number	Purity	Formulation	Available Sizes	Storage
Cayman Chemical	17(R)-Resolvin D3	1427475-53-3	≥90%	A solution in ethanol	100 µg	-80°C

Data sourced from Cayman Chemical product information.[\[1\]](#)[\[4\]](#)

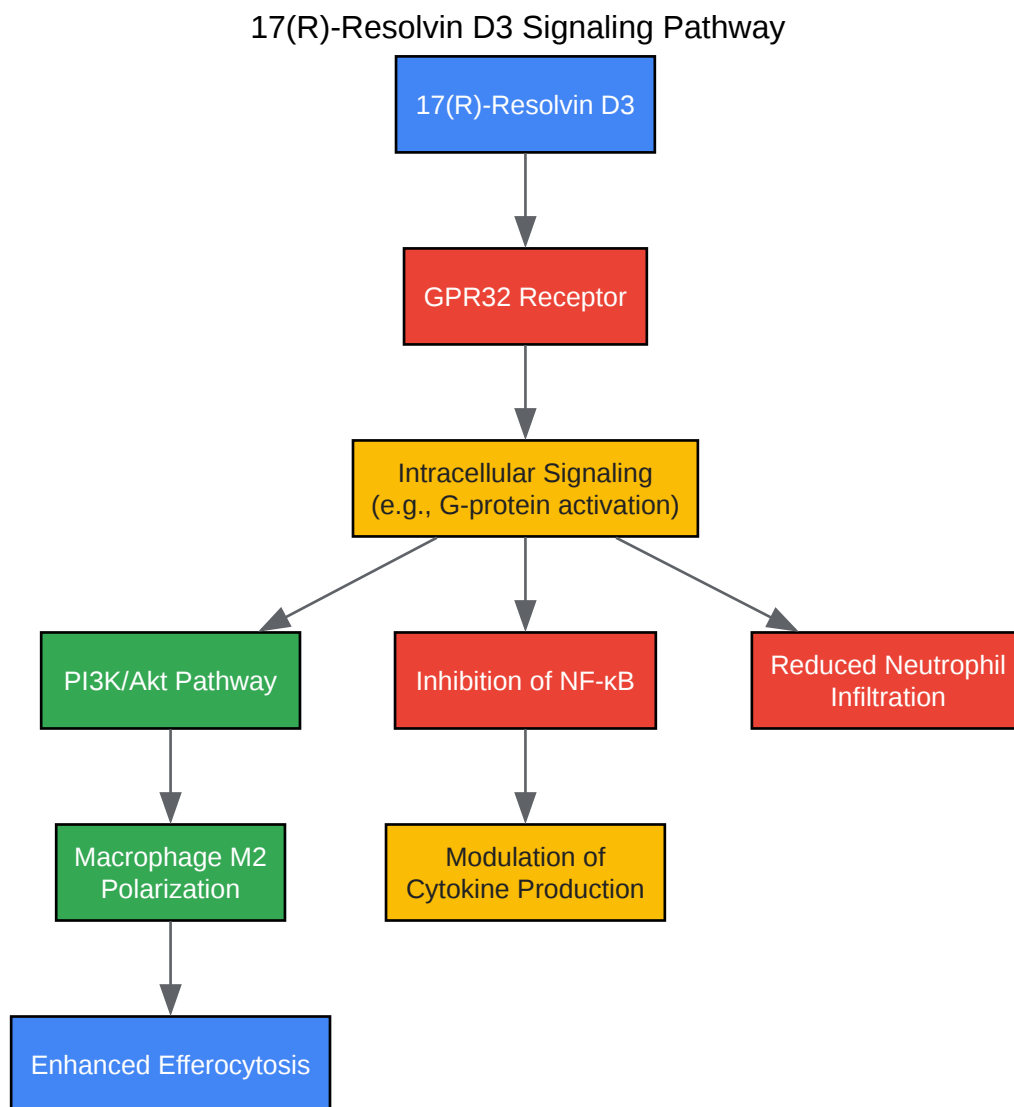
Note: This product is for research use only and not for human or veterinary use.[\[1\]](#)

Biological Activities and Mechanism of Action

17(R)-Resolvin D3 exerts its pro-resolving effects by interacting with the G protein-coupled receptor 32 (GPR32).[\[1\]](#)[\[2\]](#)[\[5\]](#) Activation of GPR32 by 17(R)-RvD3 initiates a signaling cascade that leads to several key anti-inflammatory and pro-resolving responses:

- **Inhibition of Neutrophil Infiltration:** 17(R)-RvD3 effectively reduces the migration of neutrophils to sites of inflammation, a crucial step in dampening the acute inflammatory response.[\[1\]](#)[\[2\]](#)
- **Enhancement of Efferocytosis:** It significantly promotes the clearance of apoptotic cells (efferocytosis) by macrophages, a hallmark of inflammation resolution.[\[1\]](#)[\[2\]](#)
- **Modulation of Cytokine Production:** 17(R)-RvD3 can decrease the levels of pro-inflammatory cytokines such as IL-6 and increase the production of anti-inflammatory cytokines like IL-10.[\[1\]](#)
- **Polarization of Macrophages:** It promotes the polarization of macrophages towards a pro-resolving M2 phenotype.[\[6\]](#)[\[7\]](#)

Below is a diagram illustrating the signaling pathway of **17(R)-Resolvin D3**.



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17(R)-Resolvin D3 signaling cascade.

Application Notes and Experimental Protocols

This section provides detailed protocols for key in vitro and in vivo assays to evaluate the biological activity of synthetic **17(R)-Resolvin D3**.

In Vitro Application: Macrophage Efferocytosis Assay

This assay measures the ability of 17(R)-RvD3 to enhance the engulfment of apoptotic cells by macrophages.

Materials:

- Synthetic **17(R)-Resolvin D3** (Cayman Chemical)
- Macrophage cell line (e.g., RAW 264.7) or primary macrophages
- Neutrophils (for induction of apoptosis)
- Fluorescent dye (e.g., Calcein AM or CFSE)
- Cell culture medium (e.g., DMEM)
- Fetal Bovine Serum (FBS)
- Phosphate Buffered Saline (PBS)
- Flow cytometer or fluorescence microscope

Protocol:

- Preparation of Apoptotic Cells:
 - Isolate human or murine neutrophils.
 - Induce apoptosis by incubating the neutrophils in serum-free medium for 18-24 hours at 37°C.[1]
 - Label the apoptotic neutrophils with a fluorescent dye according to the manufacturer's instructions.
- Macrophage Treatment:
 - Plate macrophages in a 24-well plate and allow them to adhere overnight.
 - Pre-treat the macrophages with varying concentrations of **17(R)-Resolvin D3** (e.g., 1 pM to 10 nM) or vehicle control (ethanol) for 15 minutes at 37°C.[8]

- Co-incubation:
 - Add the fluorescently labeled apoptotic neutrophils to the macrophage culture at a ratio of 3:1 (neutrophils:macrophages).[8]
 - Co-incubate for 1 hour at 37°C.[8]
- Quantification:
 - Gently wash the wells with cold PBS to remove non-engulfed neutrophils.
 - Analyze the percentage of macrophages that have engulfed apoptotic cells using a flow cytometer or by counting under a fluorescence microscope.

In Vivo Application: Zymosan-Induced Peritonitis in Mice

This model is used to assess the anti-inflammatory and pro-resolving effects of 17(R)-RvD3 in an acute inflammatory setting.

Materials:

- Synthetic **17(R)-Resolvin D3** (Cayman Chemical)
- Zymosan A from *Saccharomyces cerevisiae*
- Sterile saline
- Male FVB or C57BL/6 mice (8-10 weeks old)

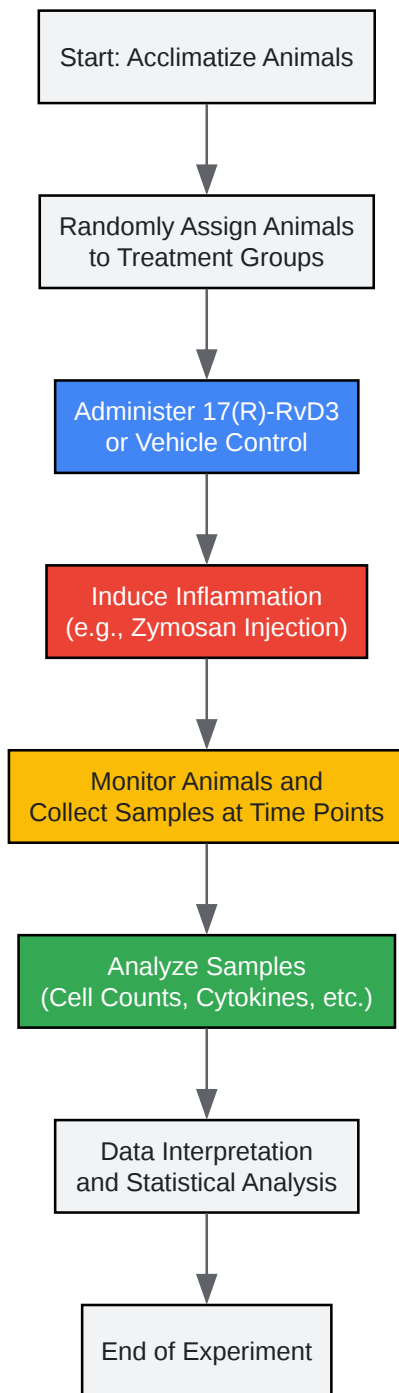
Protocol:

- Animal Preparation:
 - Acclimatize mice for at least one week before the experiment.
- Treatment Administration:
 - Administer **17(R)-Resolvin D3** (e.g., 10 ng/animal) or vehicle control (0.1% ethanol in saline) intravenously (i.v.) or intraperitoneally (i.p.).[2][3]

- Induction of Peritonitis:
 - 15 minutes after treatment, inject Zymosan A (1 mg/mL in sterile saline) intraperitoneally (i.p.) to induce peritonitis.[3]
- Peritoneal Lavage and Analysis:
 - At a specified time point (e.g., 4 hours post-zymosan injection), euthanize the mice.
 - Collect peritoneal exudate by lavage with 5 mL of cold PBS.
 - Determine the total leukocyte count using a hemocytometer.
 - Perform differential cell counts (neutrophils, macrophages) using flow cytometry or cytopsin preparations stained with a differential stain.
 - Measure cytokine levels (e.g., IL-6, IL-10) in the cell-free supernatant of the lavage fluid using ELISA.

The following diagram illustrates a general workflow for an in vivo experiment using **17(R)-Resolvin D3**.

In Vivo Experimental Workflow for 17(R)-Resolvin D3



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A typical in vivo experimental workflow.

Quantitative Data Summary

The following tables summarize key quantitative data for the application of **17(R)-Resolvin D3** in various experimental models.

Table 1: In Vitro Efficacy of **17(R)-Resolvin D3**

Assay	Cell Type	Effective Concentration Range	Observed Effect	Reference
Efferocytosis	Human Macrophages	pM - nM	Increased phagocytosis of apoptotic neutrophils	[1] [2]
Chemotaxis	Human Neutrophils	nM	Reduced transmigration	[1] [2]
Receptor Activation	CHO cells overexpressing GPR32	nM	Increased phagocytosis	[2]

Table 2: In Vivo Efficacy of **17(R)-Resolvin D3**

Model	Species	Dosage	Route of Administration	Observed Effect	Reference
Zymosan-induced Peritonitis	Mouse	10 ng/animal	i.v. or i.p.	Reduced neutrophil infiltration, decreased IL-6, increased IL-10	[2] [3]
Lewis Lung Carcinoma	Mouse	0.6 µg/kg/day	-	Inhibited tumor growth	[2]

Conclusion

Synthetic **17(R)-Resolvin D3** is a valuable tool for researchers studying the resolution of inflammation. Its commercial availability allows for standardized and reproducible experimental conditions. The protocols and data presented in this document provide a foundation for investigating the therapeutic potential of 17(R)-RvD3 in various inflammatory disease models. As research in the field of specialized pro-resolving mediators continues to expand, the applications for synthetic resolvins like 17(R)-RvD3 are likely to grow, offering new avenues for the development of novel anti-inflammatory and pro-resolving therapies.

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